FIIN-4
Beschreibung
FIIN-4 (CAS: 2093088-81-2) is a small-molecule, cysteine-targeted covalent kinase inhibitor (CKI) designed to selectively inhibit fibroblast growth factor receptors (FGFRs) . Structurally, it belongs to a class of pan-FGFR covalent inhibitors that target the cysteine residue on the p-loop within the FGFR kinase domain, enabling irreversible binding and sustained suppression of kinase activity . Its molecular formula, C₃₅H₃₈N₈O₄, reflects a hybrid scaffold combining elements from earlier FIIN-series compounds, such as FIIN-1 and FIIN-2, while incorporating a meta-substituted warhead to enhance binding flexibility .
This compound has demonstrated potent anti-tumor efficacy in preclinical models, particularly in patient-derived breast cancer xenografts, where it significantly inhibited metastatic growth . Its covalent mechanism ensures prolonged target engagement, distinguishing it from noncovalent FGFR inhibitors. This compound is typically stored at -20°C to maintain stability .
Eigenschaften
CAS-Nummer |
2093088-81-2 |
|---|---|
Molekularformel |
C35H38N8O4 |
Molekulargewicht |
634.741 |
IUPAC-Name |
N-(3-((3-(3,5-dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide |
InChI |
InChI=1S/C35H38N8O4/c1-5-32(44)37-27-8-6-7-24(17-27)22-43-33-25(23-42(35(43)45)29-18-30(46-3)20-31(19-29)47-4)21-36-34(39-33)38-26-9-11-28(12-10-26)41-15-13-40(2)14-16-41/h5-12,17-21H,1,13-16,22-23H2,2-4H3,(H,37,44)(H,36,38,39) |
InChI-Schlüssel |
NQUHMXJRVOMTBY-UHFFFAOYSA-N |
SMILES |
O=C1N(CC2=CC=CC(NC(C=C)=O)=C2)C3=NC(NC4=CC=C(N5CCN(C)CC5)C=C4)=NC=C3CN1C6=CC(OC)=CC(OC)=C6 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FIIN-4; FIIN 4; FIIN4. |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Insights :
- This compound vs. FIIN-1 : this compound replaces FIIN-1’s para-substituted warhead with a meta-substituted variant, enhancing adaptability to larger residues like Leu550 in FGFR1 .
- This compound vs. FIIN-2 : While FIIN-2’s dichloro-dimethoxyphenyl group improves binding, this compound’s hybrid design balances flexibility and specificity, enabling broader anti-metastatic activity .
Comparison with Other FGFR Inhibitors
Covalent FGFR Inhibitors
- Futibatinib: An FDA-approved covalent inhibitor targeting FGFR1-4, futibatinib shares this compound’s irreversible mechanism but exhibits distinct pharmacokinetics and clinical applications (e.g., cholangiocarcinoma) .
- PRN1371 : A clinical-stage covalent inhibitor with a different scaffold; less data exists on its efficacy in metastatic models compared to this compound .
Noncovalent FGFR Inhibitors
Key Insights :
- Covalent vs. Noncovalent: this compound’s irreversible binding reduces the risk of resistance mutations, a common issue with noncovalent inhibitors like erdafitinib .
- Pan-FGFR Specificity : Unlike pemigatinib, this compound targets all FGFR isoforms, making it suitable for tumors with heterogeneous FGFR alterations .
Preclinical and Clinical Relevance
- Efficacy in Metastatic Models: this compound outperforms FIIN-2 in blocking 3D metastatic growth in breast cancer xenografts, attributed to its optimized warhead and scaffold .
- Synergy with FGF21 Signaling : this compound antagonizes FGFR-mediated effects in endothelial dysfunction models, reversing benefits of FGF21 therapy, highlighting its systemic potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
